N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a 4-methoxy-substituted pyrazole core. The compound features two distinct aryl substituents: a 4-fluorophenyl group at the pyrazole’s 1-position and a 3-fluoro-4-methylphenyl moiety attached via the carboxamide nitrogen.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-3-6-13(9-15(11)20)21-18(24)17-16(25-2)10-23(22-17)14-7-4-12(19)5-8-14/h3-10H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFITJQKIOWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring, fluorinated phenyl groups, and a methoxy group. Its molecular formula is C_{16}H_{15F_2N_3O with a molecular weight of approximately 305.31 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases involved in cancer cell proliferation. Pyrazole derivatives are known to exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase has been particularly noted in related studies.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | CDK inhibition |
| NCI-H460 | 12.50 | Aurora-A kinase inhibition |
| SF-268 | 42.30 | Induction of apoptosis |
These results indicate that the compound has a promising profile as an anticancer agent.
Inhibition Studies
Inhibition studies have shown that the compound effectively inhibits CDK2 with an IC50 value of 0.95 nM, highlighting its potential as a targeted therapy for cancers reliant on CDK activity. Additionally, it was found to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM, suggesting its role in anti-angiogenic therapies.
Case Studies
- Study on MCF7 Cell Line : A detailed study by Sun et al. evaluated the effects of this compound on MCF7 cells, reporting significant growth inhibition and apoptosis induction at concentrations as low as 3.79 µM.
- Aurora-A Kinase Inhibition : Another study focused on the inhibition of Aurora-A kinase by this compound, demonstrating an IC50 value of 0.067 µM, which is significantly lower than many existing treatments, indicating a high potency.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Functional Group Impact on Physicochemical Properties
- However, the 3-fluoro-4-methylphenyl group in the target compound introduces ortho-fluorine, which may sterically hinder interactions compared to para-substituted fluorophenyl groups .
- Methoxy vs. Chloro : The 4-methoxy group in the target compound likely improves solubility relative to chloro-substituted analogs (e.g., ), though it may reduce electrophilicity .
- Heterocyclic Variations : Compounds incorporating thiazole () or triazole () moieties exhibit divergent electronic profiles. For example, the thiazole’s sulfur atom may facilitate π-π stacking or hydrogen bonding, whereas the pyrazole core in the target compound offers rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
